1-(4,5-Dihydrooxazol-2-yl)acetone
Description
Structure
3D Structure
Properties
CAS No. |
13670-39-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
InChI Key |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
Canonical SMILES |
CC(=O)CC1=NCCO1 |
Other CAS No. |
13670-39-8 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 4,5 Dihydrooxazol 2 Yl Acetone and Analogous Architectures
Targeted Synthesis of 1-(4,5-Dihydrooxazol-2-yl)acetone
The construction of this compound can be approached through strategies that either build the dihydrooxazole ring onto a pre-existing acetone-containing fragment or introduce the acetonyl group at a later stage.
Regioselective Functionalization Strategies Incorporating Acetone (B3395972) Moieties
A primary and direct strategy for the synthesis of this compound involves the preparation of an N-acylated amino alcohol precursor, specifically N-(2-hydroxyethyl)-3-oxobutanamide. This key intermediate can be synthesized through the reaction of diketene (B1670635) with ethanolamine (B43304). chemsrc.com Diketene serves as a highly reactive acetoacetylating agent, readily undergoing nucleophilic attack by the amino group of ethanolamine to furnish the desired β-keto amide.
The subsequent and crucial step is the cyclodehydration of N-(2-hydroxyethyl)-3-oxobutanamide. This intramolecular condensation reaction closes the five-membered dihydrooxazole ring. Various dehydrating agents can be employed for this transformation, with the choice of reagent often influencing reaction conditions and yields. This transformation is a specific example of the more general β-hydroxy amide cyclodehydration pathways discussed in section 2.2.1.1.
| Precursor | Reagent | Product | Reference |
| Diketene | Ethanolamine | N-(2-Hydroxyethyl)-3-oxobutanamide | chemsrc.com |
| N-(2-Hydroxyethyl)-3-oxobutanamide | Dehydrating Agent (e.g., TfOH, PPA) | This compound | mdpi.com |
Convergent and Divergent Synthetic Approaches to the Core Structure
Convergent and divergent syntheses offer strategic advantages in building molecular complexity. In a convergent approach to this compound, the dihydrooxazole ring and the acetonyl side chain could be prepared separately and then joined. For instance, a 2-halomethyl-4,5-dihydrooxazole could be reacted with an acetone enolate or its equivalent. This method allows for the independent synthesis and optimization of the two key fragments before their final coupling.
A divergent strategy, on the other hand, would involve the synthesis of a common dihydrooxazole intermediate that can be subsequently functionalized in different ways, one of which leads to the target molecule. For example, a 2-(alkoxycarbonylmethyl)-4,5-dihydrooxazole could be synthesized and then subjected to reactions such as a Claisen condensation with a methylating agent to introduce the second carbonyl group of the acetonyl moiety.
An innovative, albeit more complex, approach that hints at convergent strategies involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. This method, which proceeds via an alkoxycarbonylketene intermediate, results in the formation of alkyl 2-(oxazolin-2-yl)alkanoates. nih.gov While not a direct synthesis of the target ketone, it demonstrates the construction of the C-C bond at the 2-position of the dihydrooxazole ring from a keto-containing precursor, offering a potential pathway for creating analogous structures.
Established and Emerging Methods for Dihydrooxazole Ring Construction
The formation of the dihydrooxazole ring is the linchpin in the synthesis of this compound and its analogs. Cyclodehydration reactions are the most prevalent methods for achieving this transformation.
Cyclodehydration Reactions
Cyclodehydration reactions involve the removal of a molecule of water from a precursor to form a cyclic structure. In the context of dihydrooxazole synthesis, this typically involves an N-acylated 2-amino alcohol.
The most common and direct route to 2-substituted-4,5-dihydrooxazoles is the cyclodehydration of N-(β-hydroxyethyl)amides. mdpi.comwikipedia.org This reaction class is central to the synthesis of the target molecule from N-(2-hydroxyethyl)-3-oxobutanamide. A variety of reagents have been developed to promote this cyclization, ranging from classic strong acids to milder, more specialized agents.
Triflic acid (TfOH) has been reported as a highly effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering the advantage of generating water as the only byproduct. mdpi.com The reaction proceeds under relatively mild conditions and tolerates a range of functional groups. Polyphosphoric acid (PPA) esters, often in conjunction with microwave irradiation, also facilitate the efficient synthesis of 2-oxazolines from amido alcohols. organic-chemistry.org
Other established reagents for this transformation include thionyl chloride, which converts the hydroxyl group into a good leaving group, followed by base-mediated cyclization, and the Burgess reagent. wikipedia.orgwikipedia.org The choice of reagent can be critical, especially when sensitive functional groups are present in the substrate.
Table of Dehydrating Agents for β-Hydroxy Amide Cyclodehydration:
| Dehydrating Agent | Byproducts | Typical Conditions | References |
| Triflic Acid (TfOH) | Water | DCE, 80 °C | mdpi.com |
| Polyphosphoric Acid (PPA) esters | Phosphoric acid derivatives | Microwave irradiation | organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Anhydrous, often followed by base | wikipedia.org |
| Burgess Reagent | Methyl N-sulfinylcarbamate | Mild, neutral conditions | mdpi.com |
| Diethylaminosulfur trifluoride (DAST) | Diethylaminosulfur difluoride oxide, HF | Anhydrous, low temperature | mdpi.com |
| XtalFluor-E | Varies | Anhydrous | mdpi.com |
The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles, not dihydrooxazoles. researchgate.netnoaa.gov The reaction involves the intramolecular cyclodehydration of 2-acylamino ketones. The starting materials for the Robinson-Gabriel synthesis are typically prepared by the Dakin-West reaction. While historically significant for oxazole (B20620) synthesis, its direct application to the synthesis of 4,5-dihydrooxazoles is not conventional as it starts from a ketone, not an alcohol, and leads to a fully aromatized oxazole ring. Modern adaptations have focused on solid-phase synthesis and the use of different dehydrating agents to improve yields and substrate scope for oxazole formation. acs.org Therefore, this method is not directly applicable to the synthesis of the dihydrooxazole ring in this compound.
Condensation and Cyclization Protocols
Condensation followed by intramolecular cyclization represents the most traditional and widely used approach for constructing the dihydrooxazole ring. These methods typically involve forming a key intermediate which is then induced to cyclize.
The most common pathway to 2-oxazolines is the cyclization of N-(2-hydroxyethyl)amides, which are themselves readily prepared from the condensation of a 2-amino alcohol and a carboxylic acid or its derivative. wikipedia.orgmdpi.com The final ring-closing step is a dehydration reaction that can be promoted by a range of reagents and catalysts.
The general two-step process begins with the acylation of a 2-amino alcohol to form the stable N-(2-hydroxyethyl)amide intermediate. This is followed by a dehydrative cyclization to yield the 2-oxazoline. The choice of cyclization agent is crucial and affects reaction conditions and outcomes. For instance, triflic acid (TfOH) has been shown to be a highly effective promoter for this transformation, affording various 2-oxazolines with water as the only byproduct. mdpi.com Mechanistic studies, including stereoselectivity and ¹⁸O labeling, suggest that the reaction proceeds primarily through the activation of the hydroxyl group by the acid, followed by an intramolecular Sₙ2-like substitution by the amide oxygen, which results in the inversion of stereochemistry at the carbinol center. mdpi.com
Other established methods employ stoichiometric dehydrating agents like the Burgess reagent or activating systems such as triphenylphosphine (B44618)/diethyl azodicarboxylate (DEAD). mdpi.com While effective, these can generate significant stoichiometric byproducts. mdpi.com Catalytic approaches provide a more atom-economical alternative.
| Method | Reagents/Catalyst | Key Features | Reference |
| Acid-Promoted Dehydration | Triflic Acid (TfOH) | Promotes cyclization of N-(2-hydroxyethyl)amides; water is the only byproduct; proceeds with inversion of stereochemistry. | mdpi.com |
| Appel Reaction Modification | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Proceeds under mild conditions but generates stoichiometric triphenylphosphine oxide. | wikipedia.org |
| One-Pot from Carboxylic Acid | Carboxylic Acid, Amino Alcohol, Ynamide, TfOH | A one-pot procedure where the amide is formed in situ and then cyclized under standard TfOH conditions. | mdpi.com |
An alternative strategy for forming the dihydrooxazole ring is the acid-catalyzed reaction between an epoxide and a nitrile. This method circumvents the need to pre-form an amide linkage and instead builds the heterocycle through a formal [3+2] cycloaddition, often referred to as a Ritter-type reaction.
In this reaction, a Lewis acid or a strong Brønsted acid activates the epoxide, facilitating nucleophilic attack by the nitrogen atom of the nitrile. This generates a nitrilium ion intermediate, which is then intramolecularly trapped by the epoxide's oxygen atom to close the five-membered ring. Boron trifluoride-etherate (BF₃·Et₂O) has been reported as a particularly effective catalyst for converting various epoxides into Δ²-oxazolines with acetonitrile (B52724) or benzonitrile, providing significantly higher yields than catalysts like sulfuric acid or tin(IV) chloride. rsc.org The regioselectivity of the nitrile insertion and the stereochemistry of the ring formation are key considerations in this process. rsc.org Other Lewis acids, such as zinc chloride (ZnCl₂), have also been employed, typically requiring high temperatures in solvents like refluxing chlorobenzene. wikipedia.org
| Catalyst | Substrates | Conditions | Key Features | Reference |
| Boron trifluoride-etherate | Epoxides, Nitriles (acetonitrile, benzonitrile) | Stoichiometric catalyst, ambient temperature | High yields compared to other acids; mechanism involves epoxide activation. | rsc.org |
| Zinc Chloride (ZnCl₂) | Nitriles, Amino Alcohols | Catalytic amounts, high temperature (refluxing chlorobenzene) | Anhydrous conditions required; mechanism likely proceeds via an intermediate amidine. | wikipedia.org |
| Metal Triflates (e.g., Zn(OTf)₂) | N-Tosylaziridines, Nitriles | Catalytic (20-30 mol%), solvent-free | Efficient for the related reaction with aziridines, suggesting applicability to epoxides. | acs.org |
Multi-Component Reaction Approaches for Dihydrooxazole Scaffolds
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of dihydrooxazole scaffolds. One notable example is a three-component coupling of aryl halides, amino alcohols, and a tert-butyl isocyanide, which is catalyzed by palladium. organic-chemistry.org This process allows for the rapid assembly of diverse oxazolines in excellent yields. organic-chemistry.org Such methods are valued for their operational simplicity and ability to generate molecular diversity quickly.
Solid-Phase Organic Synthesis of Dihydrooxazole Derivatives
Solid-phase organic synthesis (SPOS) provides significant advantages for the preparation of compound libraries, most notably the simplification of product purification. Several strategies have been developed for the synthesis of dihydrooxazoles on a solid support.
One approach involves the synthesis of peptide-derived 2-oxazolines, where a serine-containing peptide is anchored to a resin. acs.org The key steps involve the iodination of the serine hydroxyl group, followed by an in situ nucleophilic attack from the amide carbonyl oxygen of the adjacent amino acid to form the oxazoline (B21484) ring. acs.org This method allows for the modular and high-yielding synthesis of enantiopure oxazolines from the readily available chiral pool of amino acids. acs.orgnih.gov
Another powerful technique is the "capture and release" strategy. In this method, a hydroxyamide, formed in solution from an amino alcohol and an acid chloride, is selectively captured from the reaction mixture by a polymer-bound tosyl chloride resin. nih.gov The resulting resin-tethered intermediate, upon treatment with a weak base, undergoes a ring-forming cleavage, releasing the desired oxazoline into solution in high purity, while the spent resin is simply filtered off. nih.gov Dihydrooxazoles have also been directly anchored to silica (B1680970) gel supports, although these have been noted to be more susceptible to hydrolysis compared to those on polystyrene matrices. rsc.org
| Solid-Phase Strategy | Description | Key Advantage | Reference |
| Peptide-Derived Synthesis | A resin-bound peptide containing serine is cyclized via iodination and intramolecular attack. | Allows for modular synthesis of chiral oxazoline libraries from amino acids. | acs.orgnih.gov |
| Resin Capture & Release | A polymer-bound tosyl chloride captures a hydroxyamide, which is then cleaved from the support via base-induced cyclization. | Simplifies purification by leaving byproducts and excess reagents in the solution phase during capture. | nih.gov |
| Direct Anchoring | A pre-formed dihydrooxazole is chemically tethered to a solid support like silica gel. | Useful for immobilizing ligands or catalysts for subsequent reactions. | rsc.org |
Enantioselective and Diastereoselective Synthesis of Chiral Dihydrooxazole Systems
The dihydrooxazole moiety is a cornerstone of many privileged chiral ligands used in asymmetric catalysis. wikipedia.org Consequently, the development of synthetic methods that control the stereochemistry of the ring is of paramount importance.
Asymmetric Inductions and Stereocontrol in Ring Formation
Stereocontrol in dihydrooxazole synthesis is typically achieved through two main strategies: substrate control, where the chirality is derived from an enantiopure starting material, or catalyst/reagent control, where a chiral agent directs the stereochemical outcome of the reaction.
The most common approach relies on substrate control, utilizing the vast pool of readily available and inexpensive chiral amino acids. wikipedia.org Reduction of a chiral amino acid provides a chiral 2-amino alcohol. When this is used as the starting material, its inherent stereocenter directs the formation of the oxazoline ring, leading to an enantiomerically pure product. This strategy has been used effectively in the synthesis of chiral oxazolinylferrocene ligands, where the cyclization of an amide derived from a chiral amino alcohol proceeds with high diastereoselectivity. organic-chemistry.org
Reagent-controlled stereospecificity is also a powerful tool. As mentioned previously, the dehydrative cyclization of N-(2-hydroxyethyl)amides using reagents like TfOH or the Deoxo-Fluor® reagent often proceeds with a predictable inversion of configuration at the hydroxyl-bearing carbon. mdpi.com This Sₙ2-type mechanism allows for the synthesis of a specific stereoisomer from the opposite stereoisomer of the starting amino alcohol, providing synthetic flexibility. For example, an (R)-amino alcohol can be converted to an (S)-configured oxazoline.
Utilization of Chiral Precursors and Auxiliaries
The primary strategy for inducing chirality in oxazoline-based structures, including analogs of this compound, involves the use of chiral, nonracemic amino alcohols as foundational precursors. researchgate.net These starting materials, often derived from the natural chiral pool of amino acids, embed stereochemical information into the oxazoline ring during its formation. researchgate.net This approach has been fundamental since the early development of oxazoline chemistry for asymmetric synthesis. researchgate.net
Chiral oxazolines function effectively as chiral auxiliaries, directing the stereochemical outcome of reactions at an adjacent prochiral center. researchgate.netnih.gov The stereogenic center within the oxazoline ring, inherited from the chiral amino alcohol, creates a biased chemical environment. This proximity allows for significant control over the stereochemical course of bond-forming reactions, such as alkylations and additions. researchgate.netnih.gov For instance, the alkylation of metalated 2-alkyl-oxazolines proceeds with high diastereoselectivity, with the new stereocenter's configuration being dictated by the chirality of the auxiliary.
Research has demonstrated that a variety of chiral oxazoline precursors can be synthesized from commercially available amino alcohols. nih.govacs.org These precursors can then be incorporated into more complex molecules. In one study, chiral oxazoline-based photoprecursors were synthesized with the goal of creating enantiopure photoproducts. nih.govacs.org The effectiveness of the chiral auxiliary was found to be dependent on reaction conditions such as solvent and temperature, with lower temperatures generally leading to higher enantiomeric excess (ee). nih.gov
The versatility of this approach is highlighted by the synthesis of various chiral ligands, including phosphinooxazoline (PHOX) and bis(oxazoline) (BOX) ligands, where the oxazoline unit is the sole source of chirality. acs.orgacs.orgnih.gov These ligands have proven indispensable in a wide array of metal-catalyzed asymmetric transformations. acs.orgnih.gov
| Chiral Precursor/Auxiliary Type | Synthetic Application | Key Findings | Reference |
|---|---|---|---|
| Chiral Amino Alcohols | Formation of chiral 2-substituted oxazolines | Serves as the primary source of chirality, derived from amino acids. The resulting oxazoline acts as a chiral auxiliary. | researchgate.net |
| 2-(o-aminophenyl)oxazolines | Enantioselective photoassisted synthesis of polyheterocyclic ketones | Act as dual-function traceless chromophores and chiral auxiliaries. Enantiomeric excess values up to 90% were achieved. | acs.org |
| Bis(oxazoline) (BOX) Ligands | Synthesis of enantiomerically pure bis-cyclometalated rhodium(III) complexes | Function as C2-symmetric chiral auxiliaries for the resolution of racemic metal complexes. | acs.org |
| Carbohydrate-based Auxiliaries | Asymmetric cyclopropanation of styrene (B11656) | The carbohydrate moiety on an α-diazoacetate significantly influences enantioselectivity. | researchgate.net |
| Oxazolinyl Esters | Asymmetric aldol (B89426) addition with paraformaldehyde | A one-pot method allows for the creation of chiral bis-esters containing an aryl-substituted oxazoline structure. | acs.org |
Scalable Production Routes for Optically Pure Ligands
The transition from laboratory-scale synthesis to scalable production of optically pure oxazoline ligands is critical for their practical application in industrial asymmetric catalysis. Efficiency, cost-effectiveness, and high enantiopurity are key objectives. Research has focused on developing streamlined, high-yield synthetic protocols.
One significant advancement is the development of one-pot synthesis procedures. orgsyn.org For example, a method for producing 2-oxazolines from aldehydes and amino alcohols using N-bromosuccinimide (NBS) as an oxidizing agent offers mild reaction conditions, broad substrate scope, and high yields, making it preparatively simple and potentially scalable. orgsyn.org Another approach involves the catalytic isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines using copper(II) triflate as a catalyst, which provides an efficient and stereospecific route. mdpi.com
Improved protocols for well-established ligands have also been reported. A straightforward synthesis of chiral aza-bis(oxazoline) (Azabox) ligands from commercially available amino alcohols was developed, offering considerably improved yields over previous methods and allowing access to new non-C2-symmetrical derivatives. nih.gov Similarly, catalytic methods for synthesizing bis(oxazoline) compounds from bis(amide) substrates using indium(III) triflate have been shown to be effective, even for producing enantioenriched products when chiral backbones are used. rsc.org
The synthesis of a chiral oxazoline, specifically 1-[2-(4-isopropyl-4,5-dihydro-2-oxazolinyl)]-ethyl-2-pyrrolidone, has been achieved via a method using anhydrous zinc chloride as a catalyst in refluxing chlorobenzene. google.com This specific protocol highlights the use of Lewis acid catalysis, a common strategy in oxazoline synthesis that avoids the often harsh conditions required when starting from nitriles directly. orgsyn.orggoogle.com The vast majority of widely used oxazoline ligands are formed in short, high-yielding syntheses from readily available chiral β-amino alcohols, which underscores the modular and accessible nature of these compounds for larger-scale applications. acs.orgnih.gov
| Synthetic Route | Key Features | Advantages for Scalability | Reference |
|---|---|---|---|
| Oxidative Cyclization (Aldehyde + Amino Alcohol) | One-pot procedure using NBS as an oxidant. | Mild conditions, high yields, operational simplicity, and broad scope. | orgsyn.org |
| Catalytic Isomerization of Azetidines | Uses Cu(OTf)₂ to convert 3-amido-2-phenyl azetidines to 2-oxazolines. | Efficient, stereospecific, and catalytic, reducing stoichiometric waste. | mdpi.com |
| Improved Aza-bis(oxazoline) Synthesis | Streamlined protocol from amino alcohols. | Significantly improved yields and access to a wider range of derivatives. | nih.gov |
| Catalytic Cyclization of Bis(amides) | Uses In(OTf)₃ to form bis(oxazolines) from bis(amide) oxetanes. | Provides rapid, catalytic access to valuable bidentate ligands, including enantiopure versions. | rsc.org |
| Lewis Acid Catalyzed Cyclization (Nitrile + Amino Alcohol) | Reaction of a nitrile and an amino alcohol (D-valinol) with anhydrous ZnCl₂. | A direct route for specific chiral oxazoline structures, avoiding less stable intermediates. | google.com |
| One-Pot Asymmetric Aldol/Esterification | Catalyzed asymmetric aldol addition of oxazolinyl esters followed by esterification. | Efficient one-pot process for creating diverse and complex chiral oxazoline derivatives. | acs.org |
Iv. Mechanistic Investigations of Reactions Involving 1 4,5 Dihydrooxazol 2 Yl Acetone and Dihydrooxazole Analogs
Computational Chemistry and Theoretical Studies
Computational chemistry offers powerful tools to investigate the intricacies of reaction mechanisms at a molecular level.
Quantum mechanical (QM) calculations are instrumental in understanding the electronic properties of molecules like 1-(4,5-dihydrooxazol-2-yl)acetone. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity. For instance, methods like MP2/aug-cc-pVDZ can be used to determine the dipole moment of a molecule in different environments, revealing the extent of electronic polarization. researchgate.net The electronic polarization of acetone (B3395972) in liquid water, for example, has been shown to increase by 60% compared to the gas phase, indicating significant solvent effects on the electronic structure. researchgate.net
Frontier molecular orbital (FMO) analysis, another key aspect of QM calculations, helps in understanding intramolecular charge transfer by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the stability of a compound. nih.gov Furthermore, the molecular electrostatic potential (MEP) can identify nucleophilic and electrophilic sites within a molecule, guiding the prediction of reaction pathways. nih.gov For example, in some compounds, oxygen atoms exhibit a negative potential, suggesting they are favorable sites for electrophilic attack. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways. DFT calculations, often at the B3LYP/6-31G(d,p) level, can be employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.net This information allows for the elucidation of the most plausible reaction mechanism.
For instance, in the context of dihydrooxazole chemistry, DFT could be used to model the nucleophilic addition of a dihydrooxazole derivative to an intermediate like an o-quinone methide. acs.org Such calculations can help to explain the formation of observed products and rationalize the stereochemical outcome of the reaction. acs.org By including solvent effects using models like the polarizable continuum model (PCM), the calculations can provide results that are more comparable to experimental observations in solution. researchgate.net DFT studies have also been successfully applied to understand the structure-activity relationships of various heterocyclic compounds. nih.gov
Experimental Mechanistic Probes
While computational studies provide theoretical insights, experimental techniques are essential for validating proposed mechanisms and providing tangible evidence for reaction pathways.
Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track its position in the products, thereby elucidating the connectivity changes that occur during the reaction. nih.gov This method is invaluable for distinguishing between different possible reaction pathways.
In the study of reactions involving dihydrooxazoles, isotope labeling could be used to determine whether a particular bond is broken or formed during a key step. For example, if a reaction involves the transfer of a hydrogen atom, using deuterium (B1214612) (²H) labeling can confirm the origin and destination of that hydrogen. This technique has been extensively used in various fields, including pharmaceutical research, to understand drug metabolism and reaction mechanisms. nih.govchemrxiv.org
The direct observation and characterization of transient reaction intermediates provide compelling evidence for a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed for this purpose. In some cases, low-temperature experiments can be used to trap and accumulate otherwise unstable intermediates, allowing for their spectroscopic analysis.
For example, in the reaction of dihydrooxazoles with o-quinone methides, a zwitterionic dihydrooxazolium intermediate has been postulated. acs.org While this intermediate may be too reactive to isolate under normal conditions, its presence could potentially be inferred through in-situ spectroscopic monitoring of the reaction mixture. Techniques like ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HMQC, HMBC) are crucial for the structural elucidation of both stable products and, where possible, transient intermediates. rsc.org
Kinetic and Thermodynamic Analyses of Dihydrooxazole-Based Transformations
Kinetic and thermodynamic studies provide quantitative information about the rates and energy changes associated with a chemical reaction, offering further mechanistic insights.
Kinetic analysis involves measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature). The resulting data can be used to determine the rate law of the reaction, which provides information about the molecularity of the rate-determining step. For example, studying the effect of flow rate on the cyclodehydration of β-hydroxy amides to form oxazolines revealed that mixing was a key factor. rsc.org
Thermodynamic analysis, on the other hand, focuses on the energy differences between reactants and products. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined from equilibrium measurements at different temperatures. researchgate.net A negative ΔG° indicates a spontaneous process. researchgate.net Such studies can help to understand the driving forces behind a reaction and whether it is favored under certain conditions. For instance, the adsorption of a substance onto a material can be studied to determine if the process is spontaneous and exothermic. researchgate.net
Elucidation of Stereochemical Control and Enantioselectivity in Chiral Systems
The effectiveness of chiral dihydrooxazole systems in asymmetric synthesis stems from their ability to create a highly ordered and predictable three-dimensional environment around a reacting center. When a chiral dihydrooxazole moiety is attached to a pro-stereogenic center, as in the enolate of this compound or related chiral auxiliaries, it exerts powerful stereocontrol over subsequent reactions. This control is primarily achieved through the formation of rigid, chelated transition states where steric and electronic factors dictate the facial selectivity of the reaction.
The foundational principle of this stereochemical control lies in the formation of a metal enolate, where a Lewis acidic metal cation (e.g., B³⁺, Ti⁴⁺, Sn²⁺, Mg²⁺) coordinates to both the enolate oxygen and the nitrogen atom of the dihydrooxazole ring. pitt.edu This chelation creates a rigid, six-membered ring-like structure in the transition state. The substituents on the chiral auxiliary project into the space around the planar enolate, effectively blocking one of its two faces. numberanalytics.comwikipedia.org Consequently, an incoming electrophile, such as an aldehyde, is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
A widely accepted model for rationalizing the stereochemical outcome of aldol (B89426) reactions involving such systems is the Zimmerman-Traxler transition state model . github.iolibretexts.org This model posits that the reaction proceeds through a highly ordered, chair-like six-membered transition state that minimizes steric interactions. github.iolibretexts.org For chiral auxiliaries like the Evans oxazolidinones, which are structurally analogous to the dihydrooxazole core, soft enolization using reagents like dibutylboron triflate typically leads to the formation of a (Z)-enolate. pitt.eduwikipedia.org According to the Zimmerman-Traxler model, this (Z)-enolate geometry translates into a syn-aldol product, as this arrangement allows the bulky substituent on the aldehyde (R) to occupy a pseudo-equatorial position in the chair-like transition state, thus avoiding unfavorable 1,3-diaxial interactions. libretexts.orggithub.io The chirality of the auxiliary itself then determines which face of the enolate is presented to the aldehyde, controlling the absolute stereochemistry of the two newly formed stereocenters. wikipedia.org
The steric hindrance provided by the substituent on the chiral auxiliary is paramount. In the case of Evans' oxazolidinone auxiliaries, a substituent at the C4 position of the ring directs the alkylation or acylation of the corresponding enolate. wikipedia.org The enolate's approach to an electrophile is shielded on one side by this substituent, ensuring high diastereoselectivity. wikipedia.orgrsc.org
Research has demonstrated the high degree of stereocontrol achievable with these systems. For instance, in asymmetric aldol-type reactions, the choice of metal and ligand can be finely tuned to achieve desired stereoisomers. Chiral bis(oxazoline) (BOX) ligands complexed with metal salts like copper(I) or iron(III) have proven to be exceptional catalysts for a variety of reactions, including Diels-Alder and cyclopropanation, affording products with high enantiomeric excess (ee). acs.org The C₂-symmetry of many BOX ligands is particularly advantageous as it reduces the number of possible transition state geometries, simplifying the stereochemical analysis and often leading to higher selectivity. researchgate.net
The following tables present research findings from various asymmetric reactions utilizing chiral oxazoline-based systems, illustrating the high levels of enantioselectivity and diastereoselectivity that can be attained.
Table 1: Enantioselective Aldol-Type Reaction of N-Acyl-1,3-oxazinane-2-thiones with Acetals nih.gov This table showcases the asymmetric syn-aldol reaction catalyzed by a chiral Nickel(II) complex, demonstrating high yields and excellent enantioselectivity for various aromatic acetals.
| Entry | Aldehyde Acetal | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Benzaldehyde dimethyl acetal | 72 | 98 |
| 2 | 4-Methoxybenzaldehyde dimethyl acetal | 75 | 99 |
| 3 | 4-Chlorobenzaldehyde dimethyl acetal | 70 | 99 |
| 4 | 2-Naphthaldehyde dimethyl acetal | 74 | 99 |
| 5 | 2-Furancarboxaldehyde dimethyl acetal | 69 | 99 |
Table 2: Asymmetric Cyclopropanation of Olefins Catalyzed by a Copper(I)-Bis(oxazoline) Complex acs.org This table illustrates the effectiveness of a C₂-symmetric chiral bis(oxazoline) ligand in a copper-catalyzed cyclopropanation reaction between styrene (B11656) and ethyl diazoacetate, showing high diastereoselectivity (trans:cis ratio) and enantioselectivity for the trans product.
| Entry | Ligand Substituent (R) | Yield (%) | trans:cis Ratio | ee (%) of trans isomer |
|---|---|---|---|---|
| 1 | Phenyl | 66 | 72:28 | 61 |
| 2 | Isopropyl | 65 | 70:30 | 66 |
| 3 | tert-Butyl | 76 | 94:6 | 99 |
V. Advanced Applications of 1 4,5 Dihydrooxazol 2 Yl Acetone and Its Derivatives in Catalysis and Organic Synthesis
Chiral Ligand Design and Utilization in Asymmetric Catalysis
The efficacy of ligands derived from the 1-(4,5-dihydrooxazol-2-yl)acetone framework stems from their design as C₂-symmetric bidentate or tridentate chelating agents. wikipedia.org The chirality is introduced via the amino alcohols used in their synthesis, placing stereogenic centers in close proximity to the coordinating nitrogen atoms. wikipedia.orgnih.gov This arrangement creates a well-defined chiral pocket around the metal center. The substituents at the 4-position of the oxazoline (B21484) rings act as chiral barriers, effectively shielding one of the enantiotopic faces of the coordinated substrate from nucleophilic attack or reaction, thereby directing the transformation to produce one enantiomer preferentially. wikipedia.org The linker unit connecting the two oxazoline rings (e.g., a methylene (B1212753) bridge in BOX or a pyridine (B92270) ring in PyBOX) is crucial in defining the bite angle of the ligand, which in turn influences the geometry of the metal complex and the resulting enantioselectivity. nih.gov
The coordination complexes of oxazoline-based ligands with transition metals are powerful catalysts for a wide array of asymmetric reactions, facilitating the construction of chiral molecules with high levels of stereocontrol.
Chiral ligands derived from the oxazoline scaffold have proven highly effective in enantioselective reduction reactions, particularly the hydrosilylation of ketones. Nishiyama and colleagues first introduced PyBOX ligands in 1989, demonstrating that a rhodium(III) complex of isopropyl-PyBOX could catalyze the hydrosilylation of ketones with outstanding enantioselectivities, reaching up to 93% ee. wikipedia.orgsigmaaldrich.com This reaction provides a valuable route to chiral secondary alcohols. Similarly, iron(II) complexes featuring PyBOX and BOX ligands have been successfully employed in the asymmetric hydrosilylation of ketones, further expanding the utility of these ligand-metal systems in reduction catalysis. rsc.org
| Ligand/Catalyst | Substrate | Reaction Type | Yield (%) | ee (%) | Ref |
| i-Pr-PyBOX-Rh(III) | Acetophenone | Hydrosilylation | High | 93 | wikipedia.orgsigmaaldrich.com |
| PyBOX-Fe(OAc)₂ | Various Ketones | Hydrosilylation | Good | - | rsc.org |
The formation of carbon-carbon and carbon-heteroatom bonds via asymmetric conjugate addition is a cornerstone of organic synthesis, and oxazoline-based ligands have played a significant role in its development. Metal complexes of BOX and PyBOX ligands are adept at activating α,β-unsaturated systems toward nucleophilic attack. For instance, iron(II)-PyBOX complexes have been shown to catalyze the enantioselective conjugate addition of thiols to (E)-3-crotonoyloxazolidin-2-one, yielding the 1,4-addition products with very high enantioselectivities of up to 95% ee. rsc.org More recently, bifunctional nickel catalysts bearing BOX ligands have been developed for asymmetric radical conjugate additions, reacting tertiary silylamines with α,β-unsaturated N-acyl pyrazoles to produce γ-amino acids with up to 99% ee. acs.org
| Ligand/Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) | Ref |
| PyBOX-Fe(BF₄)₂ | (E)-3-crotonoyloxazolidin-2-one | Thiophenol | Good | 95 | rsc.org |
| BOX-Ni | α,β-unsaturated N-acyl pyrazole | Tertiary silylamine | up to 89 | up to 99 | acs.org |
Palladium-catalyzed asymmetric allylic substitution, particularly allylic alkylation (AAA), stands as one of the most versatile methods for enantioselective C-C bond formation, and it is an area where bis(oxazoline) ligands have demonstrated exceptional performance. nih.gov These N,N-chelating ligands, when complexed with palladium, effectively control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. acs.org Various BOX ligands derived from heteroarylidene malonates have been applied to the palladium-catalyzed AAA, with a phenyl-substituted variant affording excellent enantioselectivity of up to 96% ee. nih.gov In a notable study, the use of bis(oxazoline) ligands with four stereogenic centers in the palladium-catalyzed allylic alkylation of rac-1,3-diphenyl-2-propenyl esters resulted in a phenomenal reversal of enantioselectivity. A dihydroxy bis(oxazoline) ligand yielded the (S)-product with 92% ee, whereas a related diester ligand produced the (R)-product with 90% ee, highlighting the profound influence of subtle ligand modifications. acs.org
| Ligand/Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) | Ref |
| Heteroarylidene malonate-BOX/Pd | Allylic acetate (B1210297) | Dimethyl malonate | High | 96 | nih.gov |
| Dihydroxy bis(oxazoline)/Pd | rac-1,3-diphenyl-2-propenyl ester | Sodium dimethyl malonate | - | 92 (S) | acs.org |
| Diester bis(oxazoline)/Pd | rac-1,3-diphenyl-2-propenyl ester | Sodium dimethyl malonate | - | 90 (R) | acs.org |
| PhAk-Ox/Pd | 1,3-diphenyl-2-propenyl acetate | Malonate nucleophiles | 73-95 | 79-92 | acs.org |
Chiral Lewis acids generated from metal salts and bis(oxazoline) ligands are powerful catalysts for enantioselective cycloaddition reactions. nih.gov While various metals are used, silver catalysis has been specifically explored for certain transformations. For example, silver(I) complexes with BOX ligands have been utilized in asymmetric [3+2] cycloadditions. Although magnesium- and copper-based catalysts are more common for 1,3-dipolar cycloadditions of nitrones with α,β-unsaturated oxazolidinones, the principles are broadly applicable. nih.govacs.org In this context, the chiral Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and arranging the reactants in a chiral environment to control the facial selectivity of the cycloaddition. More directly, silver catalysts have been employed in decarbonylative [3+2] cycloadditions and [4+3] cycloadditions, demonstrating the utility of silver in mediating complex bond formations, with the potential for asymmetric variants using chiral oxazoline ligands. nih.govchemrxiv.org
| Ligand/Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Yield (%) | ee (%) | Ref |
| (S)-Ph-BOX/MgI₂ | Diphenyl nitrone | 3-Acryloyl-2-oxazolidinone | 1,3-Dipolar Cycloaddition | 72 | 79 | nih.gov |
| BOX/Cu(I) | Enoldiazosulfones | Nitrones | [3+3]-Cycloaddition | High | High | acs.org |
| Ag(I) catalyst | Vinyl-N-triftosylhydrazones | 1,3-Dienes | [4+3] Cycloaddition | High | Achiral | chemrxiv.org |
The precise control over polymer stereochemistry afforded by homogeneous catalysts has revolutionized materials science. While metallocene catalysts are the most famous in this field, other ligand scaffolds, including those based on nitrogen heterocycles, have been investigated. uni-konstanz.de Ligands such as chiral semicorrins, which share structural similarities with oxazolines in being bidentate nitrogen ligands, have been designed for stereocontrol in metal-catalyzed reactions. uwindsor.ca The principles of creating a rigid, C₂-symmetric chiral environment around a metal center are directly applicable to olefin polymerization. The ligand structure dictates the stereoregularity of the growing polymer chain. uni-konstanz.deuwindsor.ca The steric and electronic effects of the ligands on group IV metallocene and other catalysts significantly influence polymerization performance, including activity and the molecular weight of the resulting polyolefins. nih.gov The development of catalysts with oxazoline-based ligands for this purpose aims to leverage their proven ability to create highly organized chiral pockets to control the insertion of olefin monomers, thereby producing polymers with specific tacticities and properties.
| Catalyst System | Monomer(s) | Key Feature | Result | Ref |
| Chiral ansa-zirconocene | α-Olefins | Defined coordination environment | Control of stereoregularity | uni-konstanz.de |
| Zirconium metallocene | α-Olefins | Ligand electronic/steric effects | Affects polymerization activity and polymer molecular weight | nih.gov |
| rac-Me₂Si(Ind)₂ZrCl₂/Cocatalyst | Ethene/1-hexene | High-temperature solution process | Production of high-performance polyolefin resins | mdpi.com |
Transition Metal-Catalyzed Asymmetric Transformations
Epoxidation Reactions
The oxazoline motif is a key component in various chiral ligands designed for asymmetric epoxidation of olefins, a fundamental transformation in organic synthesis for the creation of chiral building blocks. While direct catalytic use of this compound in epoxidation is not widely reported, related bis(oxazoline) (box) and pyridine-2,6-bis(oxazoline) (pybox) ligands are instrumental in forming complexes with various metals to catalyze this reaction. rsc.org
Iron complexes featuring carbazole-based tridentate bis(oxazoline) ligands have been shown to catalyze the asymmetric epoxidation of (E)-alkenes with high enantioselectivity. rsc.org For instance, an iron(II) chloride complex with a specific tridentate carbazole (B46965) ligand, in the presence of an additive like SIPrAgCl, effectively catalyzed the epoxidation of trans-stilbene, yielding the corresponding epoxide in moderate yield and high enantioselectivity (up to 88% ee). rsc.org Similarly, porphyrin-inspired N4 ligands incorporating chiral oxazolines have been successful in the iron-catalyzed asymmetric epoxidation of di- and trisubstituted enones, achieving excellent yields and enantioselectivities (up to 99% ee). rsc.org
Ruthenium-bis(oxazoline) complexes have also been investigated for enantioselective epoxidation. However, complexes derived from ruthenium(III) chloride and standard bis(oxazoline) ligands have shown low yields and enantioselectivity for the epoxidation of trans-stilbene. nih.gov
Table 1: Examples of Metal-Oxazoline Complexes in Catalytic Epoxidation
| Metal | Ligand Type | Substrate | Key Findings | Reference |
| Iron | Carbazole-bis(oxazoline) | trans-Stilbene | Moderate yield, up to 88% ee with additive. | rsc.org |
| Iron | Porphyrin-inspired N4-oxazoline | Di- and trisubstituted enones | Excellent yields, up to 99% ee. | rsc.org |
| Ruthenium | Bis(oxazoline) | trans-Stilbene | Low yield (2-7%) and enantioselectivity (<5% ee). | nih.gov |
Hydrosilylation Reactions
The hydrosilylation of carbonyl compounds and olefins is another area where oxazoline-containing ligands have made a significant impact. These ligands, when complexed with metals like iron or rhenium, can facilitate the asymmetric reduction of various functional groups.
Iron complexes with chiral tridentate bis(oxazoline-phenyl)amine (bopa) ligands have been used to catalyze the asymmetric hydrosilylation of ketones. These in situ generated catalysts, from the reaction of iron(II) acetate and the bopa ligand, have demonstrated the ability to reduce ketones to the corresponding alcohols with enantioselectivities up to 79% ee. rsc.org
Rhenium oxide complexes that contain an oxazoline moiety have also been shown to be effective in the reduction of carbonyl groups through hydrosilylation. researchgate.net While the specific structure of the oxazoline-containing rhenium catalyst C8 mentioned in the literature is not detailed, it highlights the potential of this class of compounds in such reductive processes. researchgate.net Furthermore, nickel catalysts with α-diimine ligands have been developed for the anti-Markovnikov hydrosilylation of alkenes, showcasing the versatility of nitrogen-containing ligands in controlling the regioselectivity of this reaction. acs.org
Organocatalytic Applications of Dihydrooxazole Scaffolds
The dihydrooxazole scaffold is not only a component of metal-coordinating ligands but can also be part of purely organic molecules that act as catalysts. mdpi.com These organocatalysts are valued for their ability to promote a wide range of chemical transformations under mild and environmentally friendly conditions.
Chiral oxazolines can be incorporated into more complex molecular frameworks to create bifunctional organocatalysts. mdpi.com For example, they can be part of systems that facilitate reactions through various activation modes, including enamine and iminium ion catalysis. While specific organocatalytic applications of this compound are not documented, the general utility of the dihydrooxazole ring in organocatalysis is well-established.
Specific Metal-Dihydrooxazole Complexes in Catalysis (e.g., Ruthenium, Rhenium, Palladium)
The coordination of dihydrooxazole-containing ligands to transition metals like ruthenium, rhenium, and palladium has led to the development of a vast array of catalysts for diverse organic transformations.
Ruthenium: (Arene)ruthenium complexes bearing bis(oxazoline) ligands have been synthesized and utilized as enantioselective catalysts for Diels-Alder reactions. acs.org The flexibility of the linker between the two oxazoline rings in ligands like benbox is crucial for achieving high enantioselectivity. acs.org Furthermore, ruthenium(II) catalysts have been employed for the ortho-alkenylation of arene C-H bonds directed by an oxazoline group, providing an efficient route to unsaturated functionalized oxazolines. rsc.org More recently, an air- and moisture-stable ruthenium catalyst, RUaqua, has been developed for a variety of reactions, including hydrogen deuterium (B1214612) exchange and transfer hydrogenation, highlighting the ongoing innovation in ruthenium catalysis. youtube.com
Rhenium: Rhenium tricarbonyl complexes with chelating fused oxazolidine (B1195125) (FOX) ligands have been synthesized and investigated for their catalytic activity. rsc.org While a specific rhenium(I) tricarbonyl complex with a FOX ligand did not show activity in the coupling of ethanol (B145695) and methanol (B129727) under the tested conditions, the exploration of such complexes continues due to the known catalytic prowess of rhenium in various C-C and C-X bond-forming reactions and reductive processes. rsc.org
Palladium: Palladium-oxazoline complexes are widely used in catalysis. They have been synthesized and tested for their ability to degrade textile dyes through oxidation. beilstein-journals.org Palladium catalysts are also effective in the ortho-alkoxylation of arene derivatives, using the oxazoline moiety as a removable directing group. nih.gov This strategy allows for the synthesis of meta-substituted arenes. nih.gov Additionally, palladium-catalyzed tandem reactions involving the addition of arylboronic acids to O-acyl cyanohydrins tethered to (hetero)arenes provide an efficient route to oxazoline-containing polycyclic scaffolds. rsc.org Dendritic oxazoline ligands have also been employed in palladium-catalyzed enantioselective allylic alkylations. nih.gov
Table 2: Overview of Metal-Dihydrooxazole Complexes in Catalysis
| Metal | Ligand Type | Application | Key Features | Reference(s) |
| Ruthenium | Bis(oxazoline) | Diels-Alder Reaction | Flexible ligand backbone enhances enantioselectivity. | acs.org |
| Ruthenium | Oxazoline | C-H Bond Alkenylation | Directs ortho-alkenylation of arenes. | rsc.org |
| Rhenium | Fused Oxazolidine (FOX) | Explored for Alcohol Coupling | Structurally similar to active PNP-ligated complexes. | rsc.org |
| Palladium | Oxazoline | Dye Degradation | Active and reusable catalyst for oxidation. | beilstein-journals.org |
| Palladium | Oxazoline | C-H Bond Alkoxylation | Removable directing group for arene functionalization. | nih.gov |
| Palladium | Oxazoline-containing | Tandem Cyclization | Construction of polycyclic scaffolds. | rsc.org |
Utility as Synthetic Precursors and Building Blocks in Advanced Organic Synthesis
The dihydrooxazole ring is a valuable synthetic intermediate due to its stability under various reaction conditions and the ease with which it can be converted into other functional groups, such as carboxylic acids, esters, and amides. rsc.org
Precursors for Complex Heterocyclic Amino Acid Derivatives
The oxazoline and related oxazolone (B7731731) structures are pivotal intermediates in the synthesis of amino acid derivatives. Oxazolones, in particular, are recognized as key intermediates in prebiotic peptide synthesis, where they can react with water to form dipeptides or with other amino acids to extend the peptide chain. nih.gov This process can exhibit a strong chiral preference, suggesting a potential route to homochiral polypeptides. nih.gov
Peptide-catalyzed dynamic kinetic resolution of oxazol-5(4H)-ones has proven to be an effective method for preparing a variety of enantiomerically enriched α-amino acid derivatives. acs.org Furthermore, bioconjugates containing an oxazoline ring, a central aromatic unit, and an amino acid substituent have been synthesized, demonstrating the modularity of this scaffold in creating complex molecules with potential for supramolecular interactions. rsc.orgirb.hr While a direct synthetic route from this compound to complex heterocyclic amino acids is not explicitly described, the fundamental chemistry of the oxazoline ring points to its potential as a precursor in this field.
Key Intermediates in Natural Product and Pharmaceutical Syntheses
The oxazoline ring is a structural motif found in numerous biologically active natural products and pharmaceuticals. benthamscience.comresearchgate.netnih.gov Consequently, methods for the synthesis of oxazoline-containing molecules are of great interest.
The biosynthesis of some natural products involves the formation of an oxazoline ring. For instance, in the biosynthesis of JBIR-34 and -35, a 4-methyloxazoline moiety is produced from alpha-methylserine by a nonribosomal peptide synthetase. u-tokyo.ac.jp The synthesis of oxazole-containing natural products, such as (-)-disorazole C1, often involves the construction of the oxazole (B20620) or oxazoline ring as a key step. pitt.edu
In pharmaceutical synthesis, the dihydrooxazole ring can be a crucial intermediate. For example, in the synthesis of the angiotensin II receptor antagonist Azilsartan, a 4,5-dihydro-1,2,4-oxadiazol-5-one ring, a related heterocyclic system, is a key structural feature. google.com The versatility of the oxazoline moiety as a synthetic intermediate makes it a valuable tool for the construction of complex molecules with potential therapeutic applications.
Monomers for Polymer Chemistry and Materials Science
The 2-oxazoline ring is a key functional group for the synthesis of advanced polymers through cationic ring-opening polymerization (CROP). This method allows for the creation of well-defined polymers, known as poly(2-oxazoline)s (PAOx), which have gained significant attention for biomedical applications. researchgate.net By designing and synthesizing novel oxazoline monomers, chemists can precisely control the architecture and functionality of the resulting polymers.
A notable example is the synthesis of 2-(5-azidopentyl)-2-oxazoline, a monomer bearing a reactive azide (B81097) group. researchgate.net The cationic ring-opening copolymerization of this monomer with 2-methyl-2-oxazoline (B73545) produces a linear polymer backbone decorated with pendant azido (B1232118) groups. researchgate.net These groups serve as handles for further modification via "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition. This strategy was employed to graft alkynyl-terminated poly(D,L-lactide) onto the polyoxazoline backbone, resulting in a novel amphiphilic graft copolymer. researchgate.net Such materials are capable of self-assembling into nanoparticles in aqueous environments, making them promising candidates for drug delivery vehicles. researchgate.net
Furthermore, pyridine-oxazoline (Pyox) ligands have been functionalized with polymerizable groups to create heterogeneous catalysts. Ligands featuring a vinyl group have been copolymerized with styrene (B11656) and divinylbenzene. rsc.org This process immobilizes the catalytic complex within a solid polymer support, which can enhance catalytic efficiency and enantioselectivity compared to their homogeneous counterparts. rsc.org These polymer-supported catalysts can be used in continuous flow reactors, offering a greener and more productive alternative to traditional batch processes. rsc.org
Below is a table summarizing examples of dihydrooxazole-based monomers and their applications in polymer chemistry.
| Monomer | Polymerization Method | Key Feature/Application | Resulting Polymer |
| 2-(5-Azidopentyl)-2-oxazoline | Cationic Ring-Opening Copolymerization (CROP) with 2-methyl-2-oxazoline | Pendant azide groups for click chemistry functionalization | Amphiphilic graft copolymer for drug delivery nanoparticles researchgate.net |
| Pyridine-oxazoline with vinyl group | Copolymerization with styrene and divinylbenzene | Immobilization of catalyst on a polymer support | Heterogeneous catalyst for asymmetric reactions in flow reactors rsc.org |
Chirality-Transfer Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The 2-oxazoline moiety is a cornerstone of this strategy, particularly in the form of chiral oxazolidinones and related structures. wikipedia.orgthieme-connect.com These auxiliaries establish a stereo-differentiated environment around a prochiral center, guiding the approach of reagents to create a new stereocenter with high selectivity. scielo.org.mx
While less common than oxazolidinones, 2-oxazolines (4,5-dihydrooxazoles) have been effectively used as chiral auxiliaries in challenging transformations like asymmetric C-H bond activation. thieme-connect.com The inherent chirality of the auxiliary, often derived from readily available amino alcohols, biases the reaction to favor one diastereomer over the other. nih.gov After the desired stereocenter is set, the auxiliary is cleaved from the molecule, having fulfilled its role. wikipedia.org
A powerful example of this concept involves cysteine-derived oxazolidinones that serve a dual role as both a chiral imide auxiliary and an acyl transfer agent. nih.gov These auxiliaries can direct highly selective asymmetric transformations. Following the reaction, an intramolecular N-to-S acyl transfer converts the stable chiral amide product into a more reactive thioester, facilitating cleavage and access to diverse carboxylic acid derivatives without compromising stereochemical integrity. nih.gov This approach overcomes a common difficulty associated with auxiliary removal, which can often require harsh conditions. nih.gov
The effectiveness of chirality transfer is also seen in rotaxanes, where the chiral information from a macrocycle component can be transferred through the mechanical bond to influence a cyclization reaction on the interlocked thread, leading to enantioenriched β-lactams. nih.gov
Design of Functional Linkers for Bioconjugation and Supramolecular Assemblies
The structural rigidity and defined chemical reactivity of dihydrooxazole derivatives make them attractive components in the design of functional linkers. These linkers are crucial for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or for organizing molecules into larger supramolecular structures. nih.gov
In the field of bioconjugation, linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, which then deliver the payload specifically to cancer cells. nih.gov The design of these linkers is critical; they must be stable in systemic circulation but cleavable at the target site. nih.gov While various cleavable linkers exist, such as those sensitive to enzymes or reactive oxygen species (ROS), the development of novel linker chemistry is ongoing. nih.govnih.gov Dihydrooxazole-containing structures offer a stable heterocyclic core that can be functionalized to create linkers with tailored properties. For instance, a four-component reaction involving dihydrooxazoles can generate a wide array of structurally diverse N-amino-benzylated phenols, demonstrating the utility of the dihydrooxazole as a building block for complex molecular architectures. nih.govacs.org
In materials science, π-conjugated polymers containing degradable linkers are of interest for creating transient or recyclable materials. The 1,2,4-oxadiazole (B8745197) ring, a related heterocycle, has been used as a stable linker in such polymers that can be degraded under specific reductive and acidic conditions. rsc.org This highlights the potential for oxazole and dihydrooxazole systems to be employed as stable, yet cleavable, units in advanced materials.
Development of Novel Dihydrooxazole Derivatives for Specialized Applications
Research into dihydrooxazole chemistry continues to push the boundaries of molecular design, leading to novel derivatives with highly specialized functions. By strategically substituting the dihydrooxazole ring and integrating it into larger, more complex systems, chemists are creating powerful tools for catalysis and materials science.
Dihydrooxazole-Substituted Anilines and Aminopyridines
The synthesis of substituted anilines and aminopyridines is of significant interest due to their prevalence in pharmaceuticals and functional materials. Incorporating a dihydrooxazole moiety onto these aromatic amines can impart unique properties, such as serving as a directing group or as part of a ligand scaffold.
The synthesis of oxazoles tethered to an aniline (B41778) has been demonstrated, providing a rapid route to these hybrid structures. core.ac.uk Such compounds are precursors to more complex systems, including oxazole-annulated imidazolium (B1220033) salts which can form nucleophilic heterocyclic carbene (NHC) ligands. core.ac.uk The development of methods for preparing ortho-substituted anilines is also crucial for creating precursors for bioactive molecules like oxindoles. google.com Furthermore, the design of 6-substituted aminoindazole derivatives, which share structural similarities with aminopyridines, has led to compounds with potent anti-proliferative activity in cancer cell lines. nih.gov These synthetic efforts underscore the modularity and utility of combining amine and (dihydro)oxazole functionalities to access molecules with specific biological or catalytic functions.
Pyridinooxazoline Ligand Architectures
Pyridinooxazoline (Pyox) ligands are a prominent class of bidentate, dinitrogen ligands that have become indispensable in asymmetric catalysis. nih.govrsc.org These ligands, which combine a pyridine ring with a chiral oxazoline, were designed earlier than many other famous ligand families but have seen a renaissance as their unique properties have been uncovered. rsc.org
The power of Pyox ligands stems from their modular nature and the "push-pull" electronic effect exerted by the pyridine and oxazoline moieties, which facilitates key steps in catalytic cycles like oxidative addition and reductive elimination. nih.gov Their C1 symmetry and the chirality of the oxazoline ring are highly effective at inducing enantioselectivity in a wide range of metal-catalyzed reactions. nih.govnih.gov
The versatility of Pyox ligands is demonstrated by their ability to stabilize organonickel radical complexes, which are key intermediates in many cross-coupling reactions. nih.gov The Pyox ligand can be redox-active, helping to stabilize electron-rich nickel species, a property that is crucial for promoting the reductive activation of electrophiles. nih.gov
The table below showcases the versatility of Pyox ligands in catalysis.
| Catalyst System | Reaction Type | Key Finding |
| Copper-Pyox Complexes | Asymmetric Cyclopropanation | Immobilization on a polymer support significantly enhances enantioselectivity compared to the homogeneous catalyst. rsc.org |
| Nickel-Pyox Complexes | Cross-Coupling Reactions | The Pyox ligand is redox-active, stabilizing low-valent nickel intermediates crucial for the reaction mechanism. nih.gov |
| Palladium-PHOX (related P,N-ligand) | Asymmetric Allylation | Electron-deficient PHOX ligands demonstrate excellent catalytic activity and enantioselectivity in forming various chiral products. nih.gov |
Biheterocyclic and Triheterocyclic Oxazoline Systems
The integration of the oxazoline ring into multi-heterocyclic systems has led to the discovery of compounds with significant biological activity and utility as synthetic precursors. These biheterocyclic and triheterocyclic architectures combine the features of the oxazoline with other rings like oxadiazoles, thiadiazoles, or indazoles to create molecules with novel properties.
For example, a series of 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their therapeutic potential. nih.gov These biheterocyclic compounds, synthesized via iodine-mediated cyclization, have shown promising antibacterial, antifungal, and anticancer activities. nih.gov Specifically, certain derivatives displayed significant cytotoxicity against liver cancer cell lines while being non-toxic to normal cells, highlighting the potential of these scaffolds in drug discovery. nih.gov
These complex heterocyclic systems demonstrate how the foundational chemistry of structures like this compound can be extended to build molecules with highly specialized and valuable functions.
Vi. Future Research Directions and Emerging Perspectives
Development of Sustainable and Environmentally Benign Synthetic Protocols
Conventional synthetic methods for dihydrooxazoles often rely on stoichiometric reagents and harsh reaction conditions. The development of greener and more sustainable protocols for the synthesis of 1-(4,5-Dihydrooxazol-2-yl)acetone and its derivatives is a critical area for future investigation.
Emerging strategies that align with the principles of green chemistry include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. nih.govorganic-chemistry.orgresearchgate.netacs.org The application of microwave irradiation to the cyclization of ω-amido alcohols, a common route to dihydrooxazoles, has been shown to be highly efficient, often leading to excellent yields in a fraction of the time required for conventional heating. nih.govorganic-chemistry.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. nih.govallfordrugs.comyoutube.comyoutube.combeilstein-journals.org The synthesis of dihydrooxazoles in flow reactors can lead to higher yields and purity, minimizing the need for extensive purification steps. nih.govbeilstein-journals.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Future research could explore the use of lipases or other enzymes for the kinetic resolution of chiral dihydrooxazoles or their precursors, providing access to enantiomerically pure compounds. researchgate.netrsc.orgrsc.orgamanote.com The biocatalytic dynamic kinetic resolution of related heterocyclic compounds has demonstrated the power of this approach for accessing stereochemically defined molecules. rsc.orgrsc.org
Table 1: Comparison of Synthetic Methodologies for Dihydrooxazoles
| Methodology | Advantages | Potential for this compound | Key Research Focus |
| Microwave-Assisted | Reduced reaction times, lower energy consumption, often higher yields. nih.govacs.org | Rapid and efficient cyclization of the corresponding N-(2-hydroxyethyl)acetamide precursor. | Optimization of reaction parameters (temperature, time, power) and exploration of solvent-free conditions. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for in-line purification. nih.govallfordrugs.comyoutube.comyoutube.com | Development of a continuous process for the synthesis and purification of the target compound. | Design of efficient reactor setups, optimization of flow rates and residence times, and integration with downstream processing. nih.gov |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netrsc.orgrsc.orgamanote.com | Enantioselective synthesis of chiral derivatives of this compound. | Screening for suitable enzymes, enzyme engineering for improved activity and stability, and development of dynamic kinetic resolution processes. rsc.orgrsc.org |
Exploration of Unconventional Catalytic Applications
While dihydrooxazole-containing ligands are well-established in asymmetric catalysis, the direct use of this compound and its derivatives in unconventional catalytic roles is a promising and underexplored area.
Future research could focus on:
Organocatalysis: The dihydrooxazole moiety, with its nitrogen and oxygen atoms, possesses the potential to act as a Lewis basic or hydrogen bond-donating catalyst in various organic transformations. The exploration of its catalytic activity in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions is a fertile ground for investigation.
Photoredox Catalysis: The development of novel photocatalysts is a rapidly growing field. nih.govnih.govyoutube.comyoutube.comyoutube.com The electronic properties of the dihydrooxazole ring could be tuned through substitution to create derivatives that can participate in photoredox cycles, enabling new types of chemical transformations under visible light irradiation. This could involve the generation of radical intermediates for applications in C-H functionalization or cross-coupling reactions. nih.gov
Electrocatalysis: Electrochemical methods offer a sustainable alternative to chemical oxidants and reductants. The dihydrooxazole scaffold could be incorporated into electrocatalytically active molecules or materials for applications in electrosynthesis or sensing.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for the rational design of improved catalysts and synthetic protocols. The application of advanced analytical and computational tools can provide unprecedented insights into the behavior of this compound in chemical reactions.
Key areas for future investigation include:
Operando Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reacting species, providing valuable information about reaction kinetics and the identity of transient intermediates. youtube.commpg.dersc.orgyoutube.com Applying these methods to reactions involving this compound can help to elucidate complex reaction pathways. rsc.org
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and understand the electronic factors that govern reactivity. dtu.dkresearchgate.netrsc.org DFT studies can be particularly valuable for investigating the mechanism of dihydrooxazole ring-opening reactions and for designing new catalysts with enhanced activity and selectivity. dtu.dkresearchgate.net
Table 2: Advanced Techniques for Mechanistic Studies
| Technique | Information Gained | Application to this compound |
| Operando FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products; kinetic data. youtube.comrsc.org | Elucidation of the mechanism of catalytic reactions and polymerization processes involving the dihydrooxazole ring. |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, electronic properties of molecules. dtu.dkresearchgate.netrsc.org | Understanding the regioselectivity of nucleophilic attack on the dihydrooxazole ring and guiding the design of new catalysts. dtu.dk |
Rational Design of Next-Generation Dihydrooxazole-Based Ligands and Functional Materials
The modular nature of the dihydrooxazole scaffold makes it an excellent platform for the rational design of new ligands for asymmetric catalysis and for the creation of novel functional materials.
Future research directions in this area include:
Chiral Ligand Development: While many chiral oxazoline (B21484) ligands exist, there is still scope for the development of new ligand architectures with improved performance in challenging catalytic transformations. nih.govmdpi.combldpharm.comacs.orgrsc.org The acetyl group in this compound provides a convenient handle for further functionalization, allowing for the synthesis of a diverse library of new ligands.
Functional Polymers: The dihydrooxazole ring can be incorporated into polymer backbones or as pendant groups to create functional materials with unique properties. These materials could find applications in areas such as drug delivery, coatings, and responsive materials. The cationic ring-opening polymerization of 2-substituted-2-oxazolines is a well-established method for producing such polymers. nih.gov
Integration of this compound into Complex Reaction Networks and Cascade Sequences
The development of complex, one-pot reactions that form multiple chemical bonds in a single operation is a major goal of modern synthetic chemistry. The reactivity of the dihydrooxazole ring makes it an ideal candidate for inclusion in such reaction networks.
Future research in this area will likely focus on:
Multi-component Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity from simple starting materials. nih.govnih.govmdpi.comkuleuven.be The development of new MCRs that incorporate this compound could provide rapid access to a wide range of novel heterocyclic compounds. nih.govnih.govnih.gov
Cascade Reactions: In a cascade reaction, the product of one transformation serves as the substrate for the next, allowing for the construction of complex molecular architectures in a highly efficient manner. nih.govacs.orgnih.govnih.govresearchgate.netnih.govmdpi.com The nucleophilic attack on the dihydrooxazole ring can be used to trigger a cascade sequence, leading to the formation of more elaborate polycyclic systems. nih.govacs.orgnih.govresearchgate.net
Q & A
Q. What are the optimized synthetic routes for 1-(4,5-Dihydrooxazol-2-yl)acetone, and how can reaction yields be improved?
Answer: The synthesis of oxazoline derivatives typically involves cyclization reactions. For example, a three-step protocol using (S)-(+)-2-phenylglycinol as a chiral precursor achieves yields of 83.2–94.5% via refluxing in polar aprotic solvents (e.g., DMSO) followed by crystallization in water-ethanol . To improve yields:
Q. Which spectroscopic techniques are most effective for characterizing this compound and ensuring purity?
Answer: Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., oxazoline C=N at ~1664 cm⁻¹ in IR) .
- FT-IR : Confirms functional groups (e.g., C=N stretching frequencies) .
- GC-MS/ESI-MS : Validates molecular weight (e.g., [M-Br]+ peaks in rhodium complexes) .
- Polarimetry : Measures optical rotation for chiral derivatives .
Q. What are the common side products formed during synthesis, and how can they be mitigated?
Answer:
- Hydrazide intermediates : Formed during incomplete cyclization; mitigated by extended reflux times (≥18 hours) .
- Diastereomeric impurities : Reduced by using enantiopure starting materials (e.g., (S)-(+)-2-phenylglycinol) .
- Solvent adducts : Avoided via careful solvent selection (e.g., CH₂Cl₂/pentane for crystallization) .
Advanced Research Questions
Q. How does the incorporation of this compound into chiral ligands affect their performance in asymmetric catalysis?
Answer: Oxazoline-based ligands are pivotal in enantioselective catalysis. For example:
- Rhodium complexes with tert-butyl-substituted oxazolines exhibit higher catalytic activity (89% yield) compared to isopropyl analogs (67%) due to steric bulk enhancing stereocontrol .
- Chiral ligands derived from (S)-diphenyl-4,5-dihydrooxazole enable >99% enantiomeric excess (ee) in asymmetric C–H activation reactions .
Q. What strategies resolve contradictions in reported catalytic activities of oxazoline-derived metal complexes?
Answer: Discrepancies arise from ligand substituents and metal coordination geometry. For instance:
| Substituent | Catalyst Yield | Key Factor |
|---|---|---|
| tert-Butyl | 89% | Steric bulk stabilizes transition states |
| Isopropyl | 67% | Reduced steric hindrance lowers selectivity |
Q. How do electronic and steric modifications of the oxazoline ring influence coordination behavior with transition metals?
Answer:
- Steric effects : Bulky groups (e.g., mesityl) prevent dimerization, favoring monomeric active species in rhodium catalysis .
- Electronic effects : Electron-rich oxazolines increase metal center electrophilicity, accelerating oxidative addition steps in cross-coupling reactions .
- Spectroscopic validation : 13C NMR shifts (e.g., Rh–C carbene signals at ~180 ppm) confirm ligand-metal interactions .
Q. What mechanistic insights explain the role of this compound in transition metal-catalyzed reactions?
Answer:
- Oxidative addition : Oxazoline ligands facilitate electron transfer via π-backbonding, as shown by IR C=N bond elongation (1664 → 1640 cm⁻¹) .
- Enantioselectivity : Chiral oxazolines induce asymmetric environments, evidenced by X-ray crystallography of Rh complexes .
- Kinetic studies : Turnover numbers (TONs) correlate with ligand denticity; bidentate ligands show higher TONs than monodentate analogs .
Q. What are the best practices for handling and storing this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
